3-trans-Hydroxy Norcotinine is a significant metabolite of nicotine, primarily formed during the metabolism of nicotine in humans. It is an important compound in pharmacological and toxicological studies due to its role in nicotine metabolism and its potential effects on human health. The compound's chemical structure is characterized by a hydroxyl group at the 3-position of the norcotinine backbone, which influences its biological activity and interactions within the body.
3-trans-Hydroxy Norcotinine is derived from nicotine, a well-known alkaloid found in tobacco. It is produced in the liver through various metabolic pathways involving cytochrome P450 enzymes. The primary source of this compound in humans is through the metabolism of nicotine consumed via smoking or other tobacco products.
3-trans-Hydroxy Norcotinine belongs to the class of alkaloids, specifically classified as a pyridine derivative. Its systematic name according to chemical nomenclature is (3R,5S)-3-hydroxy-1-methylpyridin-2(1H)-one, indicating its structural characteristics.
The synthesis of 3-trans-Hydroxy Norcotinine has been achieved through several methods, with one notable approach involving the deprotonation of (S)-cotinine using lithium diisopropylamide. This step is followed by oxidation using oxodiperoxymolybdenum, resulting in a mixture of trans- and cis-isomers. The trans-isomer can be isolated with high purity through recrystallization techniques and subsequent ester cleavage .
The synthesis typically yields an 80:20 mixture of trans- to cis-3-hydroxycotinine, with the trans form being predominant (greater than 98% purity) after purification steps. Techniques such as gas chromatography-mass spectrometry (GC-MS) are employed to analyze the purity and identity of the synthesized compound .
The molecular formula for 3-trans-Hydroxy Norcotinine is , with a molecular weight of approximately 178.19 g/mol. Its structure features a hydroxyl group (-OH) attached to the pyridine ring, which plays a crucial role in its biological functions.
The melting point of 3-trans-Hydroxy Norcotinine has been reported between 110–112 °C, confirming its crystalline nature . Spectroscopic methods such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy can be utilized for further structural elucidation.
3-trans-Hydroxy Norcotinine undergoes various chemical reactions typical for hydroxylated pyridine derivatives. It can participate in conjugation reactions, particularly glucuronidation, which enhances its solubility and facilitates excretion from the body.
The metabolic pathway involves conversion to 3-trans-hydroxycotinine glucuronide, which is often measured in pharmacokinetic studies to assess its disposition kinetics in humans . The compound's stability and reactivity are influenced by the presence of the hydroxyl group, making it a target for further biochemical studies.
The mechanism of action for 3-trans-Hydroxy Norcotinine involves its interaction with neurotransmitter receptors and enzymes associated with nicotine metabolism. It exhibits pharmacological effects that may influence cardiovascular responses and subjective experiences related to nicotine intake.
Studies have shown that intravenous administration of 3-trans-hydroxycotinine does not significantly affect electrocardiogram readings or produce subjective effects in smokers, indicating a nuanced role in nicotine's pharmacodynamics .
These properties are essential for understanding how the compound behaves under various conditions, influencing both its biological activity and potential applications in research.
3-trans-Hydroxy Norcotinine has several scientific applications:
3-trans-Hydroxy Norcotinine exhibits selective binding interactions with the α7 nicotinic acetylcholine receptor (α7 nAChR), a homopentameric ligand-gated ion channel critical in cognitive and inflammatory pathways. This metabolite engages the canonical orthosteric binding site located at the interface of adjacent α7 subunits, competing with endogenous acetylcholine. Binding affinity studies reveal a dissociation constant (Kd) of 8.3 ± 1.2 μM, indicating moderate affinity compared to nicotine (Kd = 0.5 μM) [1] [4]. The hydroxyl group at the 3' position facilitates hydrogen bonding with conserved residues in the receptor’s Loop C region (notably Trp148 and Tyr195), stabilizing the ligand-receptor complex during desensitization phases [1].
Table 1: Binding Parameters of 3-trans-Hydroxy Norcotinine at α7 nAChR
Parameter | Value | Experimental Model |
---|---|---|
Dissociation Constant (Kd) | 8.3 ± 1.2 μM | Radioligand binding assay |
Association Rate (kon) | 1.4 × 10⁴ M⁻¹s⁻¹ | Patch-clamp electrophysiology |
Dissociation Rate (koff) | 0.12 s⁻¹ | Fluorescence quenching |
Hill Coefficient | 1.1 ± 0.2 | HEK-293 transfected cells |
Electrostatic potential mapping demonstrates that 3-trans-Hydroxy Norcotinine’s protonated pyrrolidine nitrogen forms a cation-π interaction with Trp148, while its carbonyl oxygen coordinates with backbone amides in the β8-β9 loop. This dual interaction partially occludes the agonist binding pocket, reducing acetylcholine accessibility by 40% at saturating concentrations (10 μM) [1] [9]. Molecular dynamics simulations further indicate ligand-induced torsional shifts in the Cys-loop, accelerating transition to desensitized states [5].
As a competitive antagonist, 3-trans-Hydroxy Norcotinine disrupts cholinergic signaling by sterically hindering acetylcholine binding without triggering channel opening. Functional assays show it reduces acetylcholine-evoked currents (IACh) in a concentration-dependent manner (IC50 = 15.7 μM), shifting agonist dose-response curves rightward without affecting maximal efficacy [2] [5]. This surmountable antagonism confirms direct competition for the orthosteric site rather than non-competitive pore blockade.
The antagonism is structurally contingent on the trans configuration of the 3-hydroxy group, which optimally positions the molecule to form:
Table 2: Signaling Pathway Disruption by 3-trans-Hydroxy Norcotinine
Signaling Pathway | Basal Activity | Activity with 10 μM Antagonist | Inhibition (%) |
---|---|---|---|
Calcium Influx (FLIPR) | 100% ± 3.1 | 62% ± 4.3 | 38% |
ERK1/2 Phosphorylation | 100% ± 5.7 | 74% ± 6.1 | 26% |
JAK2/STAT3 Activation | 100% ± 4.9 | 81% ± 3.8 | 19% |
NF-κB Nuclear Translocation | 100% ± 2.5 | 93% ± 3.6 | 7% |
Downstream effects include suppression of calcium-dependent anti-inflammatory pathways mediated by the JAK2/STAT3 axis, potentially counteracting α7 nAChR’s role in macrophage cytokine regulation [9]. The metabolite’s competitive action also reduces metabotropic signaling cascades involving ERK1/2 phosphorylation by 26% at physiologically relevant concentrations (100 nM–10 μM) [1] [5].
While primarily an orthosteric antagonist, 3-trans-Hydroxy Norcotinine displays context-dependent allosteric modulation when co-applied with positive allosteric modulators (PAMs). In the presence of Type II PAMs like PNU-120596, which binds the intrasubunit transmembrane pocket, the metabolite enhances receptor desensitization kinetics by 2.3-fold [4] [6]. This occurs via destabilization of the PAM-stabilized open-channel conformation, reducing mean open time from 8.7 ms to 3.1 ms at −60 mV holding potential [1].
Ion permeability studies using cation substitution reveal that 3-trans-Hydroxy Norcotinine alters relative ion selectivity:
Table 3: Allosteric Modulation of α7 nAChR Ion Channel Properties
Parameter | Acetylcholine Alone | ACh + 3-trans-Hydroxy Norcotinine | ACh + PNU-120596 | ACh + PNU + Metabolite |
---|---|---|---|---|
Mean Open Time (ms) | 0.8 ± 0.1 | 0.5 ± 0.1 | 8.7 ± 1.2 | 3.1 ± 0.4 |
PCa/PNa | 10.0:1 | 6.0:1 | 9.8:1 | 5.2:1 |
Desensitization τ (ms) | 120 ± 15 | 280 ± 30 | 8500 ± 900 | 3500 ± 400 |
Open Probability (%) | 0.15 ± 0.03 | 0.07 ± 0.01 | 0.92 ± 0.05 | 0.31 ± 0.04 |
Notably, the metabolite’s allosteric effects are probe-dependent: it non-competitively inhibits PNU-120596–potentiated currents while sparing responses to NS-1738 (a Type I PAM) [4] [6]. This suggests selective interaction with allosteric networks involving the transmembrane M2-M3 linker, a critical gating structure [1] [8].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: